molecular formula C25H24ClN3O5 B2836300 4-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 384356-77-8

4-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No. B2836300
CAS RN: 384356-77-8
M. Wt: 481.93
InChI Key: VRXPMYFZFCNDEJ-UHFFFAOYSA-N
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Description

4-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C25H24ClN3O5 and its molecular weight is 481.93. The purity is usually 95%.
BenchChem offers high-quality 4-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidants in Lubricating Grease

Quinoline derivatives, such as those synthesized and characterized in a study by Hussein et al. (2016), have been investigated for their antioxidant efficiency in lubricating greases. Compounds similar in structure to the one inquired about showed varying levels of antioxidant activity, with a notable decrease in the total acid number and oxygen pressure drop in lubricating greases, indicating their potential as effective antioxidants in industrial applications (Hussein, Ismail, & El-Adly, 2016).

Heterocyclic Derivatives Synthesis

Research by Sayapin et al. (2009) explored the synthesis of heterocyclic derivatives based on quinoline, leading to the formation of novel systems such as 6-[(Z)-2-(quinolin-2-yl)-1-hydroxyethen-1-yl]pyran-2-one. These findings underline the versatile chemistry and potential applications of quinoline derivatives in developing new chemical entities (Sayapin et al., 2009).

NMDA Receptor Modulation

A study by Acker et al. (2011) on a related compound, "4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid" (DQP-1105), highlighted its role as a noncompetitive inhibitor for GluN2C- and GluN2D-containing NMDA receptors. This research illustrates the potential therapeutic applications of quinoline-pyrazole derivatives in neurological conditions (Acker et al., 2011).

Synthesis of Pyrazolo[3,4-c]isoquinoline Derivatives

Bogza et al. (2005) investigated the synthesis of pyrazolo[3,4-c]isoquinoline derivatives, demonstrating the compound's potential in the development of new materials or pharmaceutical agents. The study provides insights into the chemical reactivity and applications of compounds combining pyrazole and quinoline moieties (Bogza et al., 2005).

properties

IUPAC Name

4-[3-(2-chloro-6-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O5/c1-14-4-6-18-16(10-14)11-17(25(26)27-18)20-13-19(28-29(20)23(30)8-9-24(31)32)15-5-7-21(33-2)22(12-15)34-3/h4-7,10-12,20H,8-9,13H2,1-3H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXPMYFZFCNDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)CCC(=O)O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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